molecular formula C8H10N2O2 B13635284 Methyl 2-(2-aminopyridin-4-yl)acetate

Methyl 2-(2-aminopyridin-4-yl)acetate

Cat. No.: B13635284
M. Wt: 166.18 g/mol
InChI Key: DGVZIQRNXKAVHS-UHFFFAOYSA-N
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Description

Methyl 2-(2-aminopyridin-4-yl)acetate is a chemical building block of high interest in medicinal and organic chemistry research. This compound features a pyridine ring substituted with an amino group and an acetic acid methyl ester side chain, making it a versatile intermediate for constructing more complex molecules . The 2-aminopyridin-4-yl scaffold is a privileged structure in drug discovery, and the methyl acetate functional group offers a handle for further synthetic modification, such as hydrolysis to the acid or amide formation . Researchers utilize this and related compounds primarily as key precursors in the synthesis of potential active pharmaceutical ingredients (APIs) and other biologically active molecules . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly for use in a laboratory setting by qualified professionals.

Properties

IUPAC Name

methyl 2-(2-aminopyridin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)5-6-2-3-10-7(9)4-6/h2-4H,5H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVZIQRNXKAVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=NC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of the Amino Group

  • Purpose: The amino group on the 2-position of the pyridine ring is reactive and can interfere with subsequent synthetic steps. Protection is essential to prevent undesired side reactions such as oxidation or nucleophilic attack.
  • Common Protecting Group: tert-Butoxycarbonyl (Boc) group.
  • Reagents & Conditions:
    • Boc protection is typically achieved by reacting 2-aminopyridine with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine or sodium bicarbonate.
    • Reaction is generally carried out in an organic solvent like dichloromethane or tetrahydrofuran at 0–25°C.
    • This step yields Boc-protected 2-aminopyridine, which is more stable and amenable to further functionalization.

Formation of the Methyl Acetate Ester

  • Key Step: Introduction of the methyl acetate group at the 4-position of the pyridine ring.
  • Typical Method: Nucleophilic substitution using methyl bromoacetate.
  • Reagents & Conditions:
    • The Boc-protected aminopyridine is reacted with methyl bromoacetate in the presence of a base such as potassium carbonate or cesium carbonate.
    • Solvents like acetonitrile or dimethylformamide (DMF) are preferred due to their polarity and ability to dissolve both reactants.
    • The reaction is usually conducted at mild to moderate temperatures (room temperature to 60°C) to optimize yield and minimize side reactions.
    • This step results in the formation of Methyl 2-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate.

Deprotection to Yield the Target Compound

  • Final Step: Removal of the Boc protecting group to regenerate the free amino group.
  • Reagents & Conditions:
    • Acidic conditions are employed, commonly trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane.
    • The reaction is typically performed at room temperature for 1–3 hours.
    • The Boc group is cleaved, yielding Methyl 2-(2-aminopyridin-4-yl)acetate as the final product.

Summary of the Synthetic Route

Step Reaction Description Reagents/Conditions Product
1 Amino group protection Boc-Cl, triethylamine, DCM, 0–25°C Boc-protected 2-aminopyridine
2 Ester formation via nucleophilic substitution Methyl bromoacetate, K2CO3, DMF, RT–60°C Methyl 2-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate
3 Boc deprotection TFA/DCM or HCl/dioxane, RT, 1–3 h This compound

Industrial Production Considerations

  • Scale-Up: The described synthetic steps are scalable for industrial production.
  • Continuous Flow Reactors: Adoption of continuous flow technology enhances reaction control, safety, and reproducibility, particularly for the Boc protection and esterification steps.
  • Purification: Crystallization and chromatographic techniques (e.g., silica gel column chromatography, preparative HPLC) are employed to achieve high purity (>97%).
  • Safety: Handling of reagents like Boc-Cl and methyl bromoacetate requires appropriate safety measures due to their corrosive and alkylating nature.

Analytical Characterization

Research and Optimization Notes

  • Yield Optimization:
    • Catalyst screening (e.g., photoredox catalysts) and solvent choice can improve coupling efficiency.
    • Temperature control is critical to prevent Boc group degradation.
  • Alternative Synthetic Routes:
    • Photoredox catalysis involving methyl 2-(di(tert-butoxycarbonyl)amino)acrylate and 4-iodopyridine has been reported, albeit with moderate yields (~34%).
  • Stability: Boc-protected intermediates are stable under anhydrous conditions but require storage under inert atmosphere and low temperature to prevent hydrolysis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-aminopyridin-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 2-(2-aminopyridin-4-yl)acetate is an organic compound with a methyl ester group and a 2-aminopyridine moiety. It has a pyridine ring that contributes to its chemical reactivity and biological activity. The amino group at the 2-position of the pyridine ring enhances its potential for various chemical transformations and interactions.

Scientific Research Applications

This compound is intended for research purposes and is not designed for human therapeutic applications or veterinary use. Compounds containing aminopyridine structures are known for their potential pharmacological properties. this compound has several applications in chemistry, biology, and medicine.

Chemistry this compound is used as a building block in the synthesis of more complex organic molecules. The compound features a methyl ester group attached to a pyridine ring with an amino group positioned at the 3-carbon.

Biology It has been investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

Medicine It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Recent studies have indicated that compounds similar to Methyl 2-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate exhibit significant anticancer properties. Derivatives with similar structural motifs have shown IC₅₀ values ranging from 25 to 440 nM against various cancer cell lines, including HeLa and K562 cells.

Mechanism of Action

The mechanism of action of Methyl 2-(2-aminopyridin-4-yl)acetate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The exact pathways and targets can vary depending on the specific derivative and its intended use. For example, pyridine derivatives are known to inhibit certain enzymes involved in inflammatory processes .

Comparison with Similar Compounds

Positional Isomers on the Pyridine Ring

Methyl 2-(pyridin-4-yl)acetate (CAS 2739-98-2)

  • Structure: Lacks the 2-amino group, with the pyridine ring substituted only at the 4-position.
  • Properties: Reduced polarity compared to the amino-substituted derivative, leading to lower solubility in polar solvents. Its synthesis involves simpler protocols due to the absence of reactive amino groups .
  • Applications : Used as a precursor for synthesizing pyridinyl acetic acids via hydrolysis (e.g., 2-(pyridin-4-yl)acetic acid, 31% yield under basic conditions) .

Methyl 2-(3-bromopyridin-4-yl)acetate (CAS 162615-12-5)

  • Structure: Features a bromine atom at the 3-position instead of an amino group.
  • Properties : The electron-withdrawing bromine enhances electrophilic substitution reactivity. Molecular weight increases (244.06 g/mol vs. 166.18 g/mol for the target compound), affecting density and melting points .
  • Applications : Bromine’s presence makes it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) in drug synthesis.

Variation in Ester Groups and Substituents

Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride (CAS 1956332-71-0)

  • Structure : Ethyl ester instead of methyl, with a chlorine substituent at the 3-position and a hydrochloride salt.
  • Properties : The ethyl group increases lipophilicity, while the hydrochloride salt improves aqueous solubility (263.11 g/mol). Stability is ≥4 years at -20°C .
  • Applications : Used in medicinal chemistry for ionic interactions with biological targets.

Methyl 2-phenylacetoacetate (CAS 16648-44-5)

  • Structure: Replaces the aminopyridine ring with a phenyl group.
  • Properties : Higher molecular weight (192.2 g/mol) and steric bulk due to the phenyl group. Crystalline solid with ≥98% purity .
  • Applications : Precursor in amphetamine synthesis, highlighting how substituent changes redirect applications from pharmaceuticals to controlled substances.

Heterocycle Variations

Methyl 2-(1,3-dimethylpyrazol-4-yl)acetate

  • Structure : Pyrazole ring (two adjacent nitrogen atoms) instead of pyridine.
  • Properties : Increased hydrogen-bonding capacity and altered electronic properties. Stability is maintained at -20°C .
  • Applications : Explored in agrochemicals due to pyrazole’s herbicidal activity.

Methyl 2-[(6-cyclopentylpyrimidin-4-yl)(methyl)amino]acetate (CAS 2097975-90-9)

  • Structure: Pyrimidine core with a cyclopentyl group and methylamino side chain.
  • Properties : Molecular weight 249.31 g/mol; the pyrimidine ring introduces additional nitrogen atoms, altering solubility and binding affinity .
  • Applications: Potential kinase inhibitor in cancer research.

Saturated Ring Systems

2-Imino-4-methylpiperidine acetate (CAS 165383-72-2)

  • Structure: Saturated piperidine ring with an imino group and methyl substitution.
  • Properties : Higher conformational flexibility and basicity (pKa ~8–10). Supplied as a crystalline solid with ≥98% purity .
  • Applications : Intermediate in alkaloid synthesis or chiral ligand preparation.

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Key ConditionsLimitations
Nucleophilic Substitution65–75Anhydrous THF, 0–5°CRequires inert atmosphere
Multicomponent Reaction50–60DMF, 80°C, 12hByproduct formation

Basic: How should researchers characterize this compound spectroscopically?

Methodological Answer:
Use a combination of:

  • ¹H/¹³C NMR : Identify the methyl ester (δ ~3.7 ppm for CH₃O, δ ~170 ppm for carbonyl) and pyridylamine protons (δ 6.5–8.5 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 195.1) and fragmentation patterns .
  • IR Spectroscopy : Detect ester C=O stretching (~1740 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

Advanced: How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and Olex2 (for visualization) is critical. Key steps:

  • Data Collection : Use CuKα radiation (λ = 1.54184 Å) at 293 K to achieve >99% completeness .
  • Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H⋯O bonds) that stabilize crystal packing .
  • Torsion Angle Analysis : Determine non-planar conformations (e.g., C3–C4–C6–C9 torsion angles >120°) to assess steric effects .

Q. Table 2: Crystallographic Parameters

ParameterValue
Space GroupMonoclinic, C2/c
Unit Cell Volume6376.0(5) ų
R-factor0.0544 (R₁)

Advanced: How to address contradictions in reactivity due to substitution patterns?

Methodological Answer:
Contradictions arise from electronic/steric effects of substituents. For example:

  • Amino vs. Methoxy Groups : The amino group (electron-donating) increases nucleophilicity at the pyridine ring, whereas methoxy groups alter steric accessibility .
  • Experimental Design : Use controlled reactions (e.g., Suzuki coupling) to compare reactivity of this compound with its methoxy analog. Monitor by HPLC to quantify product ratios .

Basic: What are the key applications in medicinal chemistry research?

Methodological Answer:

  • Drug Intermediate : Serves as a precursor for kinase inhibitors due to its pyridylamine moiety, which mimics ATP-binding motifs .
  • Biological Activity Screening : Test against cancer cell lines (e.g., MCF-7) using MTT assays, with IC₅₀ values compared to reference compounds .

Advanced: How to optimize reaction conditions for derivatives with conflicting yield data?

Methodological Answer:

  • DoE (Design of Experiments) : Vary solvent (polar vs. nonpolar), catalyst (e.g., Pd/C vs. Ni), and temperature in a factorial design to identify optimal conditions .
  • Kinetic Studies : Use in situ FTIR to monitor reaction progress and detect intermediates causing yield discrepancies .

Basic: What computational methods support structural analysis?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict NMR chemical shifts and compare with experimental data .
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., EGFR kinase) using AutoDock Vina .

Advanced: How to validate purity and stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze by HPLC for degradation products (e.g., hydrolysis of the ester group) .
  • Mass Balance Studies : Quantify impurities (>0.1%) using LC-MS and correlate with storage parameters (temperature, humidity) .

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